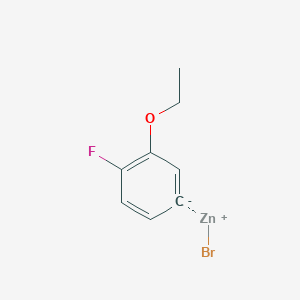
(3-Ethoxy-4-fluorophenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-ethoxy-4-fluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the ethoxy and fluorine substituents on the phenyl ring can influence the reactivity and selectivity of the compound in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethoxy-4-fluorophenyl)zinc bromide typically involves the reaction of 3-ethoxy-4-fluorobromobenzene with zinc in the presence of a catalyst. The reaction is usually carried out in an anhydrous environment to prevent the hydrolysis of the organozinc compound. Tetrahydrofuran (THF) is commonly used as the solvent due to its ability to stabilize the organozinc species.
Industrial Production Methods
On an industrial scale, the preparation of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the anhydrous conditions required for the synthesis. Additionally, the purification of the compound may involve techniques such as distillation or crystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(3-ethoxy-4-fluorophenyl)zinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by a carbon-carbon bond.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are often used in coupling reactions involving this compound.
Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc compound.
Reaction Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Applications De Recherche Scientifique
(3-ethoxy-4-fluorophenyl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: It can be used to modify biologically active molecules, potentially leading to the development of new drugs.
Medicine: The compound’s ability to form carbon-carbon bonds makes it useful in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3-ethoxy-4-fluorophenyl)zinc bromide in cross-coupling reactions involves the formation of a transient organopalladium intermediate. The zinc compound transfers its organic group to the palladium catalyst, which then undergoes reductive elimination to form the desired carbon-carbon bond. The presence of the ethoxy and fluorine substituents can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-ethoxyphenyl)zinc bromide: Lacks the fluorine substituent, which can affect its reactivity.
(4-fluorophenyl)zinc bromide: Lacks the ethoxy group, which can influence its solubility and reactivity.
(3-methoxy-4-fluorophenyl)zinc bromide: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its electronic properties.
Uniqueness
The presence of both the ethoxy and fluorine substituents in (3-ethoxy-4-fluorophenyl)zinc bromide makes it unique in terms of its reactivity and selectivity in chemical reactions. These substituents can influence the electronic properties of the phenyl ring, making the compound a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C8H8BrFOZn |
|---|---|
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
bromozinc(1+);1-ethoxy-2-fluorobenzene-5-ide |
InChI |
InChI=1S/C8H8FO.BrH.Zn/c1-2-10-8-6-4-3-5-7(8)9;;/h3,5-6H,2H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
RNECAPDFQGLFBK-UHFFFAOYSA-M |
SMILES canonique |
CCOC1=C(C=C[C-]=C1)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



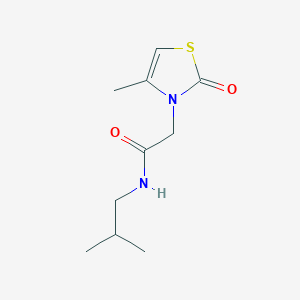


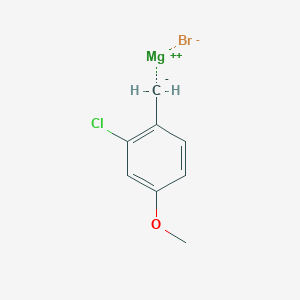


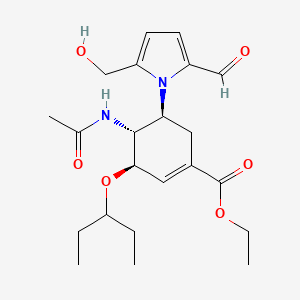
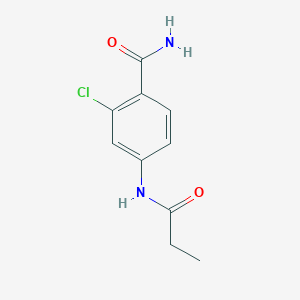
![6-Bromo-2-chlorothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B14894445.png)
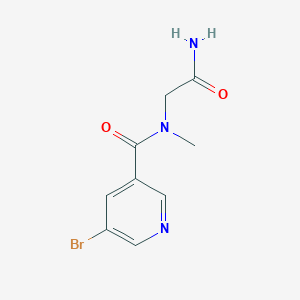
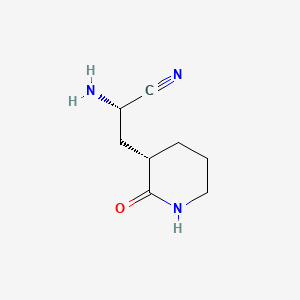
![Octahydro-2H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B14894461.png)
![4-(Aminomethyl)-6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14894465.png)
